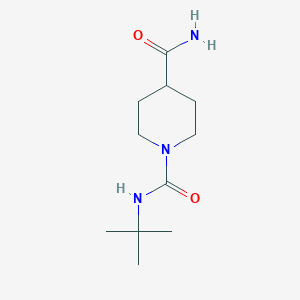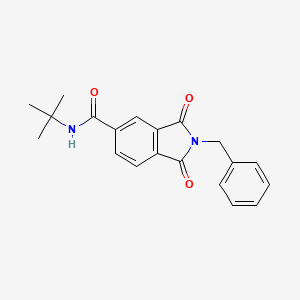
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide, also known as AEMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. AEMI is a member of the isoxazolecarboxamide family of compounds and has been studied for its various biochemical and physiological effects.
Mécanisme D'action
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). It enhances the activity of the receptor by increasing its sensitivity to acetylcholine, leading to increased neurotransmitter release and improved cognitive function.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been shown to improve cognitive function and memory in animal models. It has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide is a useful tool in the study of the α7 nAChR and its role in various physiological processes. However, it is important to note that N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has a relatively short half-life and may require frequent dosing in experiments. Additionally, N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide may have off-target effects on other receptors and should be used with caution in experiments.
Orientations Futures
There are several potential future directions for research on N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide and its effects on other receptors. Finally, the development of more potent and selective compounds based on N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide may lead to the discovery of new drugs for the treatment of various neurological disorders.
Méthodes De Synthèse
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide can be synthesized using a multi-step process that involves the reaction of adamantane with 2-bromoethyl isoxazole-5-carboxylate, followed by the reaction of the resulting product with ethylmagnesium bromide. The final product is obtained by reacting the intermediate with methyl isocyanate.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-3-ethyl-5-methyl-4-isoxazolecarboxamide has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and toxicology. It has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-3-15-16(11(2)22-20-15)17(21)19-10-18-7-12-4-13(8-18)6-14(5-12)9-18/h12-14H,3-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDZNXJPIUAIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC23CC4CC(C2)CC(C4)C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(tricyclo[3.3.1.1~3,7~]dec-1-ylmethyl)-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,3-dimethylbutanamide](/img/structure/B5778927.png)
![2-[(2,6-dichlorobenzyl)(propyl)amino]ethanol](/img/structure/B5778935.png)
![2-(4-chlorophenyl)-N-{[(2-methoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5778940.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5778957.png)


![ethyl 4-{[(2-chlorophenoxy)acetyl]amino}benzoate](/img/structure/B5778973.png)


![3-[(4-chlorophenyl)thio]-N-(2-methylbenzyl)propanamide](/img/structure/B5778994.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5779021.png)
![1-acetyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5779022.png)